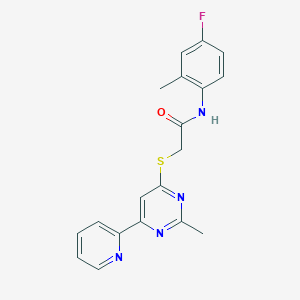

N-(4-fluoro-2-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

CAS No.: 1251706-85-0

Cat. No.: VC4288067

Molecular Formula: C19H17FN4OS

Molecular Weight: 368.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251706-85-0 |

|---|---|

| Molecular Formula | C19H17FN4OS |

| Molecular Weight | 368.43 |

| IUPAC Name | N-(4-fluoro-2-methylphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide |

| Standard InChI | InChI=1S/C19H17FN4OS/c1-12-9-14(20)6-7-15(12)24-18(25)11-26-19-10-17(22-13(2)23-19)16-5-3-4-8-21-16/h3-10H,11H2,1-2H3,(H,24,25) |

| Standard InChI Key | XDYDHAOKXPTZEK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)F)NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=N3)C |

Introduction

The compound N-(4-fluoro-2-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a synthetic organic molecule with potential applications in medicinal chemistry and biological research. Its structure incorporates functional groups that suggest activity in enzyme inhibition, receptor modulation, or other pharmacological interactions.

Structural Characteristics

The compound's chemical structure includes:

-

Aromatic Substituents: A fluorinated methylphenyl group contributes to its hydrophobicity and potential receptor-binding properties.

-

Pyrimidinylthio Moiety: The pyrimidine ring, substituted with a methyl group and a pyridinyl group, is a common scaffold in bioactive molecules.

-

Thioacetamide Linkage: This serves as a flexible linker, potentially facilitating interactions with biological targets.

These features suggest the compound may have applications in drug discovery, particularly for diseases involving kinase inhibition or other enzymatic pathways.

Synthesis Pathways

While specific synthesis protocols for this compound are unavailable in the provided data, analogous compounds are synthesized using:

-

Nucleophilic Substitution: Introduction of the thioacetamide group via reaction of a halogenated precursor with thiourea or similar reagents.

-

Cyclization Reactions: Formation of the pyrimidine ring through condensation of amines and carbonyl-containing precursors.

-

Substituent Introduction: Functionalization of aromatic rings via electrophilic substitution.

Potential Applications

The structural features of this compound suggest several areas of application:

-

Pharmacological Activity:

-

Drug Design:

-

The fluorinated phenyl group enhances metabolic stability and membrane permeability.

-

The pyrimidine core is a versatile motif for receptor binding.

-

Analytical Data

To confirm the identity and purity of such compounds, standard analytical techniques would include:

-

NMR Spectroscopy: To determine the chemical environment of protons and carbons.

-

Mass Spectrometry (MS): For molecular weight confirmation.

-

IR Spectroscopy: To identify functional groups (e.g., thioamide stretch).

-

Elemental Analysis: To verify the empirical formula.

Biological Activity

Although specific biological data for this compound is not available, related compounds show:

-

Antitumor Activity: Pyrimidine derivatives have been reported as potent inhibitors of tumor growth by targeting VEGFR pathways .

-

Antimicrobial Properties: Thioacetamide derivatives exhibit inhibitory effects on bacterial and fungal strains .

Comparative Analysis with Related Compounds

Research Gaps and Future Directions

-

Synthesis Optimization: Development of scalable synthesis methods for this compound.

-

Biological Testing: Evaluation against cancer cell lines or microbial strains to establish pharmacological relevance.

-

Structure-Activity Relationship (SAR): Modifications to optimize binding affinity and specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume